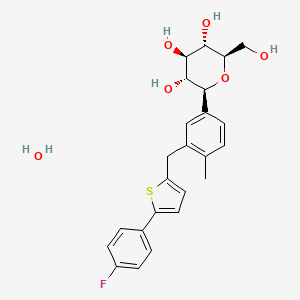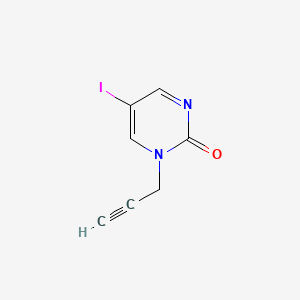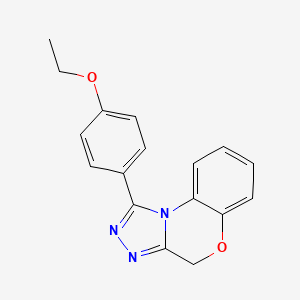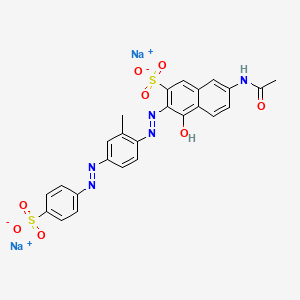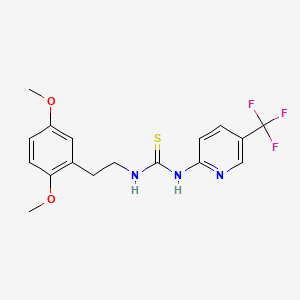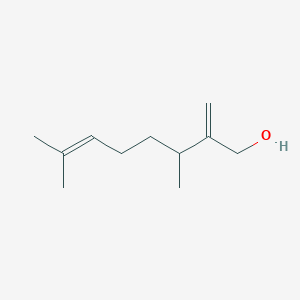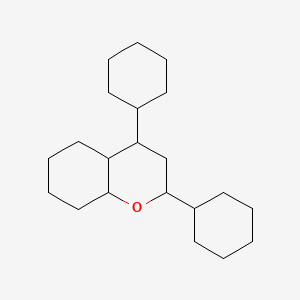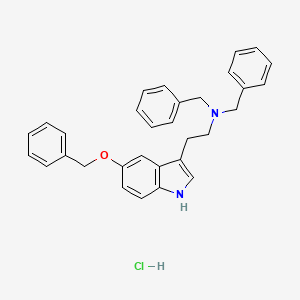
5-(Benzyloxy)-3-(2-(dibenzylamino)ethyl)indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/NL4865000 is a compound studied extensively for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/NL4865000 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of NIOSH/NL4865000 involves large-scale chemical processes that ensure the compound is produced efficiently and cost-effectively. These methods often include continuous flow reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: NIOSH/NL4865000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/NL4865000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from the reactions of NIOSH/NL4865000 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Scientific Research Applications
NIOSH/NL4865000 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its use in biochemical assays. In medicine, NIOSH/NL4865000 is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of NIOSH/NL4865000 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
CAS No. |
51125-67-8 |
|---|---|
Molecular Formula |
C31H31ClN2O |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C31H30N2O.ClH/c1-4-10-25(11-5-1)22-33(23-26-12-6-2-7-13-26)19-18-28-21-32-31-17-16-29(20-30(28)31)34-24-27-14-8-3-9-15-27;/h1-17,20-21,32H,18-19,22-24H2;1H |
InChI Key |
TYTCTNTVFZJUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


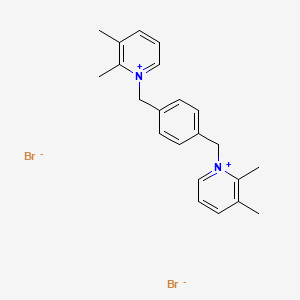

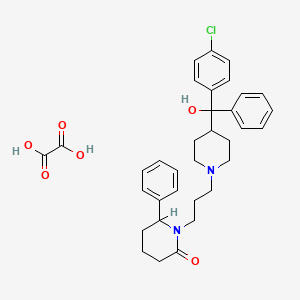
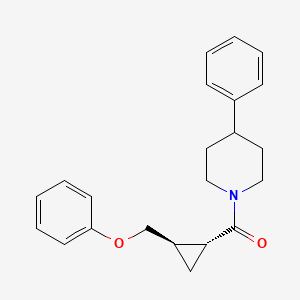
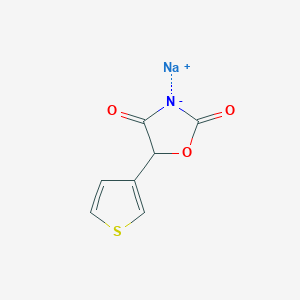
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
